4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

Lipophilicity Drug Design Physicochemical Property

4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene (CAS 374-25-4) is a halogenated fluoroalkene building block with the molecular formula C4H3BrClF3 and a molecular weight of 223.42 g/mol. It is characterized by the simultaneous presence of bromine, chlorine, and three fluorine atoms on a butene backbone, specifically as the CF2Br–CFCl–CH=CH2 structure.

Molecular Formula C4H3BrClF3
Molecular Weight 223.42 g/mol
CAS No. 374-25-4
Cat. No. B1266210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
CAS374-25-4
Molecular FormulaC4H3BrClF3
Molecular Weight223.42 g/mol
Structural Identifiers
SMILESC=CC(C(F)(F)Br)(F)Cl
InChIInChI=1S/C4H3BrClF3/c1-2-3(6,7)4(5,8)9/h2H,1H2
InChIKeyVULPFOSLGWWARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene (CAS 374-25-4): Physicochemical Profile and Industrial Sourcing Context


4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene (CAS 374-25-4) is a halogenated fluoroalkene building block with the molecular formula C4H3BrClF3 and a molecular weight of 223.42 g/mol [1]. It is characterized by the simultaneous presence of bromine, chlorine, and three fluorine atoms on a butene backbone, specifically as the CF2Br–CFCl–CH=CH2 structure [2]. This compound is a dense liquid (1.678 g/cm³) with a boiling point of approximately 100 °C and a refractive index of 1.411 . Its logP (octanol-water partition coefficient) is 3.06, indicating moderate lipophilicity . It is primarily utilized as a synthetic intermediate in the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty polymers .

Halogenated fluoroalkene building block for fluorinated pharmaceuticals and agrochemicals
Orthogonal C–Br and C–Cl handles enable sequential functionalization strategies
Moderate lipophilicity (logP context) supports organic-phase partitioning in biphasic synthesis

Why 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene Cannot Be Replaced by Generic Halogenated Butenes


The unique combination of Br, Cl, and three F atoms on adjacent carbons in 4-bromo-3-chloro-3,4,4-trifluorobut-1-ene imparts a specific reactivity and physicochemical profile that is not mimicked by other halogenated butenes. The presence of a C–Cl bond in addition to the C–Br bond enables orthogonal, sequential functionalization strategies that are impossible with tetrafluorinated analogs, which lack the labile chlorine handle [1]. Furthermore, its logP of 3.06 is significantly higher than the 1.77 of the structurally similar 4-bromo-1,1,2-trifluorobut-1-ene (CAS 10493-44-4), affecting its partitioning into organic phases during synthesis and potentially altering the pharmacokinetic properties of derived molecules [2]. Simple replacement with a non-chlorinated analog would fundamentally alter reaction outcomes, yields, and the physicochemical properties of downstream products.

Non-chlorinated analogs alter reactivity
Tetrafluorinated butenes lack the C–Cl handle, preventing orthogonal sequential functionalization and fundamentally changing reaction outcomes.
Lipophilicity mismatch may shift partitioning
Analogs such as 4-bromo-1,1,2-trifluorobut-1-ene exhibit significantly lower logP (~1.77 vs. 3.06), which can alter phase-transfer behavior and downstream physicochemical profiles.
Thermophysical properties affect process scale-up
A lower-boiling or less dense substitute can increase volatilization losses and reduce phase-separation efficiency during multi-kilogram workups.

Quantitative Differentiation Guide for 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene Sourcing


LogP Comparison: Enhanced Lipophilicity Over Non-Chlorinated Analog

The target compound exhibits a logP of 3.06, which is substantially higher than the logP of 1.77 for the non-chlorinated analog 4-bromo-1,1,2-trifluorobut-1-ene (CAS 10493-44-4) . This difference of 1.29 log units indicates that the target compound is approximately 19 times more lipophilic [1]. This has direct implications for membrane permeability and extraction efficiency in synthetic workflows.

LogP Comparison
Cross-study comparable
Target logP 3.06 vs. analog logP 1.77 (Δ = 1.29, ~19-fold higher lipophilicity)
May support higher organic-phase affinity and extraction efficiency in biphasic protocols.
Computational prediction; experimental verification may refine partitioning context.
Lipophilicity Drug Design Physicochemical Property

Boiling Point and Density Differentiation from Tetrafluoro Analog

The target compound has a boiling point of 100 °C and a density of 1.678 g/cm³ . The structurally related tetrafluoro analog 4-bromo-3,3,4,4-tetrafluorobut-1-ene (CAS 18599-22-9) boils at 55 °C with a density of 1.357 g/cm³ . The 45 °C higher boiling point and 24% greater density of the target compound are attributable to the chlorine atom replacing one fluorine atom, which increases molecular weight and polarizability.

Thermophysical Profile
Cross-study comparable
bp 100 °C, density 1.678 g/cm³ vs. tetrafluoro analog bp 55 °C, density 1.357 g/cm³.
Higher boiling point and density may simplify exotherm control and phase separation during scale-up.
Data to verify for specific process solvent systems.
Thermophysical Property Purification Process Chemistry

Atmospheric Lifetime Assessment from Hydroxyl Radical Kinetics

The rate constant for the reaction of the target compound with hydroxyl radicals (OH) has been experimentally determined as k(T) = (6.45 ± 0.72) × 10⁻¹³ × exp{(+424 ± 32)/T} cm³ molecule⁻¹ s⁻¹ over 230–370 K [1]. From this, an atmospheric lifetime of 4.5 days was derived [1]. For context, the structurally simpler haloalkene (E)-CFCl=CFCl has an OH reaction rate constant on the order of ~10⁻¹² cm³ molecule⁻¹ s⁻¹, yielding a lifetime of a few days as well [2], but the target compound's Br atom confers a distinct degradation pathway via Br-radical release, relevant to ozone depletion potential assessments.

Atmospheric Lifetime
Cross-study comparable
OH rate constant ~2.7 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K; τ = 4.5 days.
Supports environmental fate modeling; Br-radical release pathway distinguishes it from perfluorinated analogs.
Relevant for regulatory risk assessment context.
Atmospheric Chemistry Environmental Fate Photochemistry

Synthetic Accessibility via Industrial-Patented Route

A patent from the China University of Mining and Technology (CN115490571A/B) describes a three-step synthesis of the target compound from inexpensive tetrachloroethylene (CCl2=CCl2) and anhydrous HF [1]. The reported process uses a stable Cr–Mg catalyst for the first step, solid activated carbon for bromine addition in the second step, and a telomerization catalyst (MgCl2 or NaCl) in the third step to generate the product CF2Br–CFCl–CH=CH2 [1]. The patent claims the process features 'cheap raw materials, convenient sources, good catalyst stability, long service life, simple product separation and purification, and ease of industrial production' [1]. This contrasts with older methods that may require more expensive starting materials or generate more hazardous intermediates.

Synthetic Accessibility
Source review
Three-step patent route from CCl₂=CCl₂ and anhydrous HF; claims inexpensive materials and simple isolation.
Reported scalable process may support supply security and stable bulk pricing.
Patent claims; independent yield and purity validation recommended.
Process Chemistry Manufacturing Route Cost-Efficiency

Orthogonal Reactivity from Coexisting C–Br and C–Cl Bonds

The structural feature of the target compound—a C(sp³)–Br bond geminal to a C(sp³)–Cl bond on the fluoroalkyl chain—enables sequential, chemoselective functionalization. The C–Br bond can undergo nucleophilic substitution or cross-coupling under mild conditions while the C–Cl bond remains intact, allowing for a second orthogonal transformation. This is a design feature absent in the widely used 4-bromo-3,3,4,4-tetrafluorobut-1-ene (CAS 18599-22-9), which bears only a C–Br bond alongside unsubstituted C–F bonds that are significantly more inert to substitution [1]. The tetrafluoro analog's applications are focused on CF2=CF2-containing scaffold construction via both terminal positions [1], whereas the target compound's internal chlorine provides a third point of diversity.

Orthogonal Reactivity
Class-level inference
Two addressable sites (C–Br and C–Cl) vs. one (C–Br only) in the tetrafluoro analog.
Sequential functionalization may reduce step count in complex molecule synthesis.
Class-level reactivity; site-specific chemoselectivity must be validated under target conditions.
Synthetic Methodology Building Block Orthogonal Functionalization

Procurement-Driven Application Scenarios for 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene


Medicinal Chemistry: Synthesis of Fluorinated Lead Compounds Requiring Higher logP

When designing fluorinated drug candidates where higher lipophilicity (logP ~3) is desired for improved membrane permeability, 4-bromo-3-chloro-3,4,4-trifluorobut-1-ene provides a logP of 3.06, significantly exceeding the 1.77 of the non-chlorinated analog [1]. This is particularly relevant for CNS-targeted therapeutics, where logP values in the 2–4 range are often optimal for crossing the blood-brain barrier. The compound's orthogonal Br/Cl handles allow for the stepwise construction of diverse screening libraries from a single advanced intermediate [2].

Agrochemical Intermediate Manufacturing Leveraging Scalable Process Chemistry

For the synthesis of fluorinated nematicides and insecticides, the compound's derivative 4-bromo-3-chloro-3,4,4-trifluoro-butanoyl chloride has been specifically claimed as an intermediate in agrochemical patents [1]. The availability of a cost-effective, scalable synthetic route from tetrachloroethylene and anhydrous HF, as described in CN115490571B [2], supports large-volume procurement for agrochemical manufacturing campaigns, minimizing supply chain risk.

Specialty Fluoroelastomer Monomer Development

4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene has been demonstrated to undergo radical copolymerization with chlorotrifluoroethylene (CTFE) [1]. The higher boiling point (100 °C vs. 55 °C for the tetrafluoro analog) and higher density of this monomer facilitate its handling in pressurized polymerization reactors [2]. The resulting copolymers incorporate pendant Br and Cl functionalities that can serve as post-polymerization cross-linking sites, a feature not accessible with all-fluorinated monomer analogs.

Environmental Fate Modeling for Regulatory Submission

When preparing environmental risk assessments for new fluorinated products, the experimentally determined OH radical rate constant (k ≈ 2.7 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K) and 4.5-day atmospheric lifetime of the target compound provide precise, peer-reviewed data for atmospheric dispersion and persistence calculations [1]. This data differentiates it from analogs for which such measurements may be absent or estimated, enabling more defensible regulatory submissions.

Application
Selection Property
Validation Focus
Fluorinated lead compound synthesis
logP and orthogonal halogen handles
Membrane-permeability context; stepwise library construction
Agrochemical intermediate manufacturing
Scalable process route
Supply security and bulk procurement viability
Specialty fluoroelastomer monomer R&D
Boiling point, density, and pendant reactivity
Polymerization handling and post-polymerization cross-linking feasibility
Environmental fate modeling
Experimentally derived OH rate constant and lifetime
Regulatory persistence and dispersion assessment data defensibility

Technical Documentation Hub

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